molecular formula C9H18ClN B3144626 Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride CAS No. 5561-74-0

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride

Cat. No. B3144626
CAS RN: 5561-74-0
M. Wt: 175.70
InChI Key: PZKZVJBTACDUDE-UHFFFAOYSA-N
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Description

“Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride” is a chemical compound with the CAS number 5561-74-0 . It has a molecular formula of C9H18ClN and a molecular weight of 175.7 .


Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride” is based on a bicyclic octane core with an amine functional group attached . The InChI code for this compound is 1S/C8H15N.ClH/c9-8-4-1-7(2-5-8)3-6-8;/h7H,1-6,9H2;1H .


Physical And Chemical Properties Analysis

“Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride” has a molecular weight of 175.69892 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .

Scientific Research Applications

Pharmacological Properties and Therapeutic Efficacy

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride demonstrates notable pharmacological properties, particularly in the realm of antidepressant efficacy. It's structurally distinguished by a rigid molecular skeleton, contributing to its unique pharmacokinetic characteristics, including sedative properties, minimal cardiovascular effects, and its role in the treatment of mental depression or depressive mood disorders (Pinder, Brogden, Speight, & Avery, 1977). This research underscores the compound's significance in addressing depressive conditions, despite the comparative similarity in efficacy to other tricyclic antidepressants.

Therapeutic Potential in Liver Diseases

The therapeutic potential of derivatives of Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride extends to liver disease management. Bicyclol, a derivative, has been shown to exhibit a wide spectrum of pharmacological properties beneficial in treating various pathological conditions of the liver. These properties include anti-viral, anti-inflammatory, immuno-regulatory, and anti-oxidative effects, among others. Pharmacokinetic studies indicate the drug's efficacy and safety, highlighting its potential as a candidate for addressing acute liver injury, non-alcoholic fatty liver disease, fibrosis, and hepatocellular carcinoma (Zhao et al., 2020).

Pharmaceutical Research Implications

The application of Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride and its derivatives extends further into pharmaceutical research, particularly in the development of norbornane compounds. These compounds are of interest due to their unique molecular shape and voluminous, bicyclic carbon skeleton, which offer valuable insights into structure-activity relationships (Buchbauer & Pauzenberger, 1991). Such research is instrumental in drug development, providing a foundational understanding of molecular interactions and pharmacodynamics.

Safety And Hazards

The safety and hazards associated with “Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride” are not specified in the sources I found. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions of “Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride” are not specified in the sources I found. The future applications and research directions would depend on the specific properties and potential uses of the compound .

properties

IUPAC Name

1-bicyclo[2.2.2]octanylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-9-4-1-8(2-5-9)3-6-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKZVJBTACDUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride

CAS RN

5561-74-0
Record name {bicyclo[2.2.2]octan-1-yl}methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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